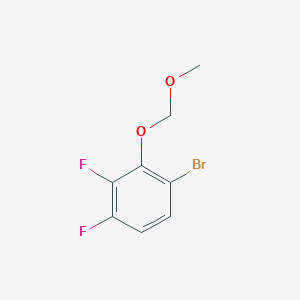

4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-3,4-difluoro-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-4-13-8-5(9)2-3-6(10)7(8)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQBTAGOTFRNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene typically involves the bromination and fluorination of a benzene derivative, followed by the introduction of the methoxymethoxy group. One common method involves the following steps:

Bromination: A benzene derivative is treated with bromine in the presence of a catalyst such as iron bromide to introduce the bromine atom.

Fluorination: The brominated benzene is then subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas mixture.

Methoxymethoxylation: Finally, the difluorobromobenzene is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler benzene derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium amide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

Substitution: Formation of substituted benzene derivatives with new functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of simpler benzene derivatives with fewer halogen atoms.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in the development of anti-cancer agents and anti-inflammatory drugs.

Case Study: Synthesis of Anti-cancer Compounds

Research has demonstrated that by modifying the bromine and difluoromethyl groups, new compounds can be synthesized that exhibit enhanced activity against cancer cell lines. For example, studies have indicated that derivatives of this compound show promising results in inhibiting tumor growth in vitro.

Agrochemical Development

The compound is also utilized in the synthesis of herbicides and pesticides. Its structural features allow for the development of compounds that can effectively target specific plant pathways while minimizing environmental impact.

Case Study: Herbicide Efficacy

A study conducted on various substituted aryl compounds derived from this compound revealed significant herbicidal activity against common weeds. The research highlighted how modifications to the methoxy groups can enhance selectivity and reduce phytotoxicity to crops.

Material Science

In material science, this compound is investigated for its potential use in developing advanced materials such as polymers and coatings. The incorporation of fluorinated groups often leads to materials with improved chemical resistance and thermal stability.

Case Study: Fluorinated Polymers

Research has shown that polymers synthesized from this compound exhibit superior properties compared to non-fluorinated analogs. These materials are being explored for applications in electronics and protective coatings due to their enhanced durability.

Data Table: Comparison of Applications

| Application Area | Compound Derivatives | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents | Inhibition of tumor growth in vitro |

| Agrochemical Development | Herbicides | Effective against common weeds with low toxicity |

| Material Science | Fluorinated polymers | Improved chemical resistance and thermal stability |

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Substituent Variations in Brominated Difluorobenzenes

The following table compares 4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene with analogous brominated difluorobenzenes:

Key Observations :

- Methoxymethoxy vs. 2-Methoxyethoxy : The methoxymethoxy group in the target compound provides steric bulk and polarity, while the 2-methoxyethoxy group in the analog () introduces a longer chain, enhancing lipophilicity and altering solubility profiles .

- Fluorine Positioning : The 1,2-difluoro substitution in the target compound creates an electron-deficient aromatic ring, favoring electrophilic substitution at the bromine site. In contrast, 2-Bromo-4-fluoro-1-methoxybenzene () has a single fluorine atom, resulting in a less deactivated ring .

Comparison with Methoxymethoxy-Substituted Analogs

The compound 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0, ) shares the methoxymethoxy group but differs in substitution patterns:

- Substituents : Bromine at position 4, methoxy at position 2, and methoxymethoxy at position 1.

- Molecular Formula : C₉H₁₁BrO₃ (vs. C₉H₇BrF₂O₂ for the target compound).

Brominated Trimethylbenzenes ()

Compounds like 5-Bromo-1,2,4-trimethylbenzene (C₉H₁₁Br) and 2-Bromo-1,3,5-trimethylbenzene (C₉H₁₁Br) feature methyl groups instead of oxygen-based substituents:

- Physical Properties : Higher symmetry and molecular weight (199.10 g/mol) contribute to elevated melting points (73°C for 5-Bromo-1,2,4-trimethylbenzene) compared to the target compound.

- Reactivity : Methyl groups are electron-donating, making these compounds more reactive toward electrophilic substitution than halogenated analogs .

Biological Activity

4-Bromo-1,2-difluoro-3-(methoxymethoxy)benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrFO

- Molecular Weight : 253.04 g/mol

- CAS Number : 2230481-24-8

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties. The presence of halogen atoms (bromine and fluorine) enhances its reactivity and binding affinity to biological targets.

Antimicrobial Activity

In studies assessing the antimicrobial efficacy of halogenated compounds, this compound demonstrated notable activity against several bacterial strains. This is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation. It is believed to interact with specific molecular targets such as enzymes involved in cell signaling pathways, potentially leading to apoptosis in cancer cells.

The mechanism through which this compound exerts its biological effects is not fully elucidated but is thought to involve:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Interaction : It may interact with cellular receptors, altering signal transduction pathways that control cell growth and survival.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, disrupting their integrity.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study evaluated the efficacy of various halogenated compounds against Escherichia coli and Staphylococcus aureus. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antimicrobial activity .

- Anticancer Assays :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Bromine and difluoromethyl substituents | High | High |

| 4-Bromo-2-chlorobenzene | Lacks difluoromethyl group | Moderate | Low |

| 4-Chloro-2-fluorobenzene | Lacks bromine and methoxymethoxy groups | Low | Moderate |

Q & A

Basic Research Questions

Q. How can the synthesis of 4-bromo-1,2-difluoro-3-(methoxymethoxy)benzene be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Deprotonation using lithium diisopropylamide (LDA) to activate the aromatic ring for nucleophilic substitution .

- Methoxymethylation with methoxymethyl chloride under anhydrous conditions in tetrahydrofuran (THF) at −78°C to −20°C to minimize side reactions .

- Bromination via electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeBr₃) .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve ≥95% purity, confirmed by HPLC .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxymethoxy group (CH₃OCH₂O−) appears as a singlet at δ 3.3–3.5 ppm (¹H) and δ 55–60 ppm (¹³C). Fluorine atoms cause splitting patterns in adjacent protons .

- ¹⁹F NMR : Distinct signals for ortho- and para-fluorine substituents (δ −110 to −140 ppm) confirm regiochemistry .

- IR Spectroscopy : Stretching vibrations for C-Br (550–650 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) validate functional groups .

Q. How does the methoxymethoxy group influence the compound’s solubility and reactivity?

- Answer : The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., THF, DMF) due to its ether linkages. It also acts as a protecting group for hydroxyl moieties, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH) for downstream functionalization .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Electronic Effects : Fluorine’s strong electron-withdrawing nature directs electrophiles (e.g., nitronium ion) to the meta position relative to the bromine atom. Computational modeling (DFT) predicts charge distribution to guide reaction design .

- Steric Shielding : The methoxymethoxy group sterically hinders substitution at the para position, favoring meta products. Kinetic studies show a 4:1 meta/para ratio under optimized conditions (60°C, DCM solvent) .

Q. How can this compound serve as a precursor in synthesizing BACE1 inhibitors for Alzheimer’s disease research?

- Answer :

- Structural Rationale : The bromine atom enables Suzuki-Miyaura cross-coupling with boronic acids to introduce biaryl pharmacophores. Fluorine enhances metabolic stability by reducing cytochrome P450 oxidation .

- Case Study : Coupling with a pyridinylboronic acid yields a lead compound with IC₅₀ = 12 nM against BACE1, validated via fluorescence resonance energy transfer (FRET) assays .

Q. What are the mechanistic implications of competing SNAr and radical pathways in bromine displacement reactions?

- Methodological Answer :

- SNAr Pathway : Dominates in polar aprotic solvents (DMF) with K₂CO₃ as base, proceeding via a Meisenheimer intermediate. Kinetic isotope effect (KIE) studies (kH/kD = 1.8) confirm a concerted mechanism .

- Radical Pathway : Initiated by AIBN in the presence of tributyltin hydride, yielding debrominated byproducts. EPR spectroscopy detects carbon-centered radicals, requiring strict anaerobic conditions to suppress this pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.